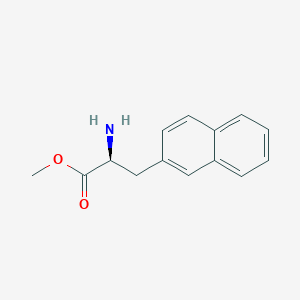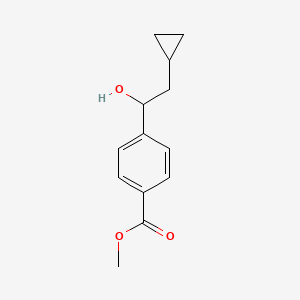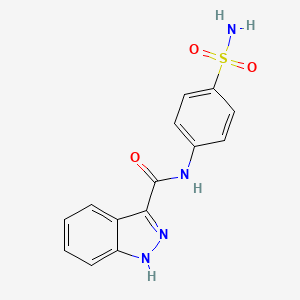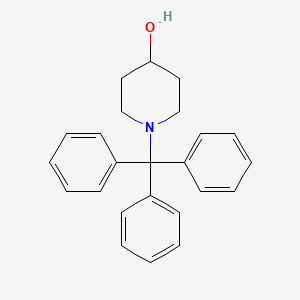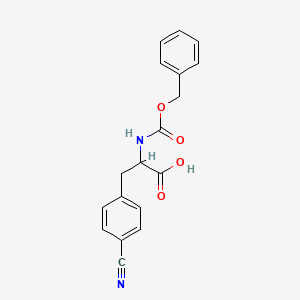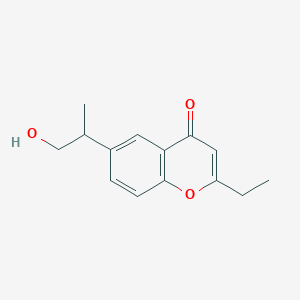
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylphenol with 1-hydroxypropan-2-one in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Acid or base catalyst such as sulfuric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Ethyl-6-(1-oxopropan-2-yl)-4H-1-benzopyran-4-one.
Reduction: Formation of 2-Ethyl-6-(1-hydroxypropan-2-yl)-4H-1-benzopyran-4-ol.
Substitution: Formation of halogenated derivatives of the benzopyran ring.
科学的研究の応用
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Used in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the benzopyran ring can interact with cellular membranes, affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-Ethyl-6-(1-hydroxypropan-2-yl)-4H-1-benzopyran-4-ol
- 2-Ethyl-6-(1-oxopropan-2-yl)-4H-1-benzopyran-4-one
- 2-Ethyl-6-(1-chloropropan-2-yl)-4H-1-benzopyran-4-one
Uniqueness
2-ethyl-6-(1-hydroxypropan-2-yl)-4H-chromen-4-one is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
58282-54-5 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
2-ethyl-6-(1-hydroxypropan-2-yl)chromen-4-one |
InChI |
InChI=1S/C14H16O3/c1-3-11-7-13(16)12-6-10(9(2)8-15)4-5-14(12)17-11/h4-7,9,15H,3,8H2,1-2H3 |
InChIキー |
QONBZVGEMCBTOC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)C2=C(O1)C=CC(=C2)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


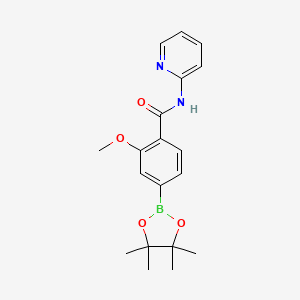
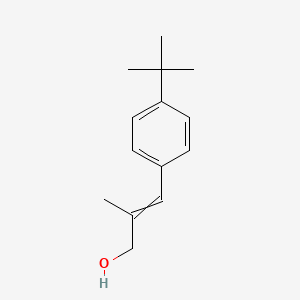
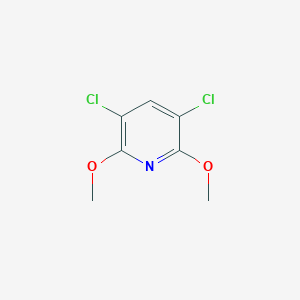
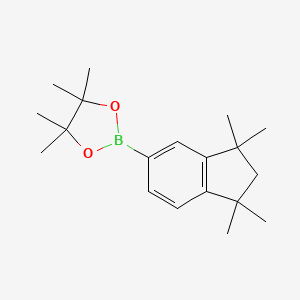
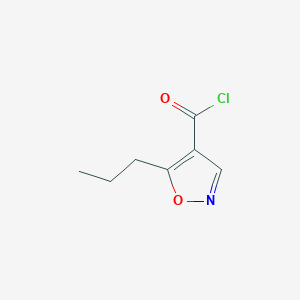
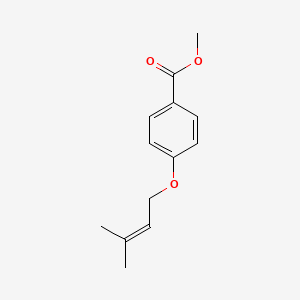
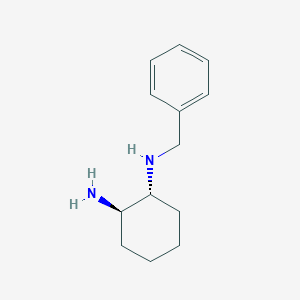
![(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol](/img/structure/B8704214.png)
![4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)
